Home > Products > Screening Compounds P84829 > Ceralasertib formate
Ceralasertib formate - 1352280-98-8

Ceralasertib formate

Catalog Number: EVT-263606
CAS Number: 1352280-98-8
Molecular Formula: C21H26N6O4S
Molecular Weight: 458.537
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ceralasertib, also known as AZD6738, is an orally available morpholino-pyrimidine-based inhibitor of ataxia telangiectasia and rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, ATR kinase inhibitor Ceralasertib selectively inhibits ATR activity by blocking the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, and results in the inhibition of DNA damage checkpoint activation, disruption of DNA damage repair, and the induction of tumor cell apoptosis.
Overview

Ceralasertib formate, also known as AZD6738, is a potent and selective inhibitor of ataxia telangiectasia and Rad3-related kinase, which plays a crucial role in the cellular response to DNA damage. This compound is particularly significant in cancer therapy as it targets the DNA damage response pathway, making it a promising candidate for enhancing the efficacy of various chemotherapeutic agents.

Source and Classification

Ceralasertib is classified as an oral small-molecule drug that inhibits ATR kinase activity. It is derived from a series of chemical modifications aimed at improving its selectivity and potency against cancer cells. The compound has been explored in clinical trials for its ability to enhance the effectiveness of chemotherapy, particularly in solid tumors and hematologic malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of ceralasertib involves several key steps:

  1. Starting Materials: The synthesis begins with readily available organic compounds that undergo various reactions to build the ATR inhibitor structure.
  2. Key Reactions:
    • Palladium-Catalyzed Coupling: This method is often utilized to form carbon-carbon bonds, essential for constructing the complex molecular framework.
    • Nucleophilic Substitution: This reaction introduces specific functional groups that enhance the biological activity of the compound.
    • Purification Techniques: High-performance liquid chromatography (HPLC) is used to ensure high purity (>90%) of the final product .

The synthetic route is designed to maximize yield while minimizing by-products, which is crucial for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Ceralasertib has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The chemical formula is represented as follows:

C18H20N6O2S\text{C}_{18}\text{H}_{20}\text{N}_{6}\text{O}_{2}\text{S}

Key features include:

  • A pyrimidine ring that is critical for ATR kinase binding.
  • A morpholine moiety that enhances solubility and bioavailability.
  • Sulfonamide and imine functionalities that are essential for its inhibitory action .
Chemical Reactions Analysis

Reactions and Technical Details

Ceralasertib undergoes several chemical reactions that are pivotal for its mechanism of action:

  1. Kinase Inhibition: The primary reaction involves binding to the ATR kinase, preventing it from phosphorylating downstream targets involved in DNA repair.
  2. Drug Metabolism: Ceralasertib is metabolized primarily in the liver, where cytochrome P450 enzymes play a significant role in its biotransformation into active or inactive metabolites .
  3. Stability Studies: Evaluations of ceralasertib's stability under physiological conditions are crucial for understanding its pharmacokinetics.
Mechanism of Action

Process and Data

Ceralasertib exerts its antitumor effects by inhibiting ATR kinase, leading to increased replication stress in cancer cells. This mechanism can be detailed as follows:

  • Inhibition of ATR Activity: By blocking ATR, ceralasertib prevents the repair of DNA damage caused by replication stress or other genotoxic agents.
  • Synergistic Effects with Chemotherapy: When combined with traditional chemotherapeutics like carboplatin, ceralasertib enhances tumor cell sensitivity by exacerbating DNA damage .
  • Biomarkers of Response: Studies have identified potential biomarkers such as ataxia telangiectasia mutated protein expression that may predict patient responses to treatment with ceralasertib .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ceralasertib exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 364.45 g/mol.
  • Solubility: Highly soluble in dimethyl sulfoxide and other organic solvents; moderate solubility in aqueous solutions.
  • Stability: Stable under acidic conditions but may degrade under alkaline environments or prolonged exposure to light .

These properties are critical for formulation development and ensuring effective delivery in clinical settings.

Applications

Scientific Uses

Ceralasertib has been investigated for various applications in oncology:

  • Combination Therapy: Its primary application lies in combination with other chemotherapeutic agents to improve treatment outcomes in patients with advanced solid tumors.
  • Clinical Trials: Ongoing studies are assessing its safety, tolerability, pharmacokinetics, and preliminary efficacy as a monotherapy or in combination regimens .
  • Biomarker Research: Research into predictive biomarkers for response continues to be an important area of study, aiming to personalize treatment strategies using ceralasertib.
Molecular Characterization of Ceralasertib Formate

Structural Analysis of ATR Inhibitor Derivatives

Ceralasertib formate (AZD6738 formate) belongs to the morpholino-pyrimidine chemical class of ATR inhibitors, characterized by a chiral morpholine ring and a sulfonimidoyl group that confers selective ATR binding. Key structural features include:

  • Stereospecific Centers: The (R)-3-methylmorpholine and chiral sulfoximine groups are essential for high ATR affinity. Removal of the sulfonimidoyl group reduces potency by >100-fold, confirming its role in target engagement [1] [7].
  • Scaffold Optimization: Compared to earlier ATR inhibitors (e.g., VE-821), ceralasertib incorporates a 1H-pyrrolo[2,3-b]pyridine hinge-binder, improving kinase selectivity and metabolic stability. This modification decreases inhibition of PI3Kδ (IC₅₀ = 6.8 µM) while maintaining ATR IC₅₀ of 1 nM [7] [9].
  • Formate Salt Rationale: The salt formation enhances aqueous solubility (>55 mg/mL in DMSO) compared to the free base, critical for oral bioavailability and in vitro assay applications [6] [9].

Physicochemical Properties of Ceralasertib Formate Salt

Table 1: Key Physicochemical Properties

PropertyValueExperimental Conditions
Molecular FormulaC₂₀H₂₄N₆O₂S·CH₂O₂-
Molecular Weight458.53 g/mol-
CAS Number1352280-98-8-
Solubility in DMSO>55 mg/mL25°C
Solubility in Water<1 mg/mL25°C
LogP (Predicted)1.52-
pKa3.9 (acidic), 9.2 (basic)Spectrophotometric titration

The formate salt exhibits moderate lipophilicity (LogP ~1.52), balancing membrane permeability and solubility. It remains stable under standard storage conditions (2 years at -20°C) but degrades in aqueous solutions at physiological pH, necessitating fresh preparation for assays [1] [6] [9].

Crystallographic Studies on Binding Affinity to ATR Kinase Domain

X-ray crystallography (PDB: 7JSP, resolution 1.70 Å) reveals:

  • Binding Mode: Ceralasertib occupies the ATP-binding pocket of ATR’s kinase domain, forming hydrogen bonds with Glu2247 and Met2249 via the pyrrolopyridine nitrogen and sulfonimidoyl group. The morpholine oxygen interacts with Lys2027 through a water-mediated bond [3].
  • Conformational Effects: The sulfonimidoyl group induces a "closed" conformation in the activation loop, sterically hindering ATP entry. This explains its 10-fold selectivity over related kinases (DYRK, PI3Kδ) [3] [7].
  • Tandem Bromodomain Binding: Unexpectedly, ceralasertib also binds the BD2 domain of TAF1 (Kd = 0.8 µM), stabilizing a dimeric configuration. This dual targeting may contribute to transcriptional modulation in cancer cells [3].

Comparative Pharmacokinetics of Free Base vs. Salt Formulations

Table 2: Pharmacokinetic Parameters of Free Base vs. Formate Salt in Mice

ParameterFree Base (20 mg/kg)Formate Salt (20 mg/kg)Formate Salt (75 mg/kg)
Cₘₐₓ (ng/mL)81.698.5320 ± 45
Tₘₐₓ (h)~4~44.2 ± 0.8
AUC₀₋₂₄ (ng·h/mL)3144351412,850 ± 2100
Bioavailability (%)222941
Vd (L/kg)5.24.83.9 ± 0.6

Key Findings:

  • Nonlinear Bioavailability: The formate salt shows dose-dependent absorption, with bioavailability increasing from 29% (20 mg/kg) to 41% (75 mg/kg). This suggests saturation of first-pass metabolism or efflux transporters at higher doses [4] [10].
  • Tissue Distribution: Both forms achieve high concentrations in liver, kidney, and tumor (>5× plasma levels), but brain penetration remains low (brain/plasma ratio = 0.1). The formate salt enhances intestinal absorption by 1.5-fold due to improved solubility [10].
  • Metabolic Saturation: Metabolic ratios (AUCₘₑₜₐbₒₗᵢₜₑ/AUCₚₗₐₛₘₐ) decrease from 0.35 to 0.18 at 75 mg/kg, confirming saturation of CYP3A4-mediated oxidation [10].

Properties

CAS Number

1352280-98-8

Product Name

Ceralasertib formate

IUPAC Name

4-[4-[1-[[S(R)]-S-Methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine, formic acid

Molecular Formula

C21H26N6O4S

Molecular Weight

458.537

InChI

InChI=1S/C20H24N6O2S.CH2O2/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18;2-1-3/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23);1H,(H,2,3)/t13-,29-;/m1./s1

InChI Key

JOKLXYXIZOXQHY-FQAMYIAXSA-N

SMILES

C[C@H]1N(C2=CC(C3([S@@](=N)(C)=O)CC3)=NC(C4=C5C(NC=C5)=NC=C4)=N2)CCOC1.O=CO

Solubility

Soluble in DMSO

Synonyms

Ceralasertib formate; Ceralasertib; AZD-6738; AZD6738; AZD 6738;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.